
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate: is a complex organic compound that features multiple functional groups, including oxazolidinones, azetidines, and styryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the styryl group via a Wittig or Heck reaction.
- Formation of the azetidine ring through cyclization.
- Final esterification to introduce the tert-butyl acetate group.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazolidinone or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of oxazolidinone and azetidine rings suggests potential activity as an antibiotic or other bioactive compound.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolidinones and azetidines, such as:
Linezolid: An oxazolidinone antibiotic.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative.
Uniqueness
tert-Butyl 2-((3S,4R)-2-oxo-3-((4S,5R)-2-oxo-4,5-diphenyloxazolidin-3-yl)-4-((E)-styryl)azetidin-1-yl)acetate is unique due to its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C32H32N2O5 |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
tert-butyl 2-[(3S,4R)-2-oxo-3-[(4S,5R)-2-oxo-4,5-diphenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]acetate |
InChI |
InChI=1S/C32H32N2O5/c1-32(2,3)39-26(35)21-33-25(20-19-22-13-7-4-8-14-22)28(30(33)36)34-27(23-15-9-5-10-16-23)29(38-31(34)37)24-17-11-6-12-18-24/h4-20,25,27-29H,21H2,1-3H3/b20-19+/t25-,27+,28+,29-/m1/s1 |
Clé InChI |
FAFNLHCDKXLJRD-FZPXYPCESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CN1[C@@H]([C@@H](C1=O)N2[C@H]([C@H](OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=CC=CC=C5 |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(C(C1=O)N2C(C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


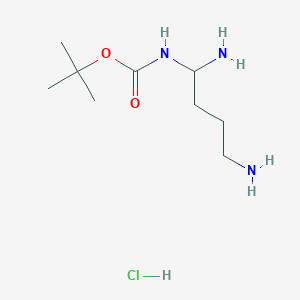
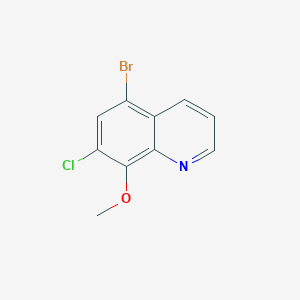
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
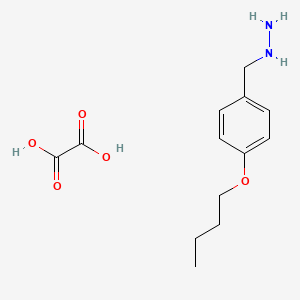
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
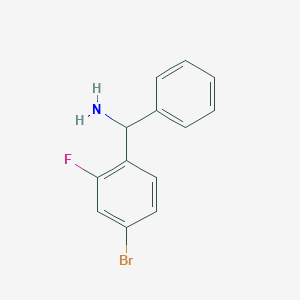
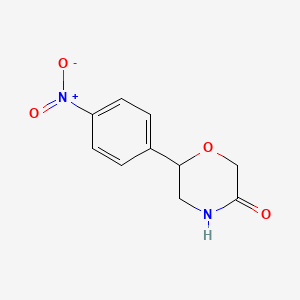
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
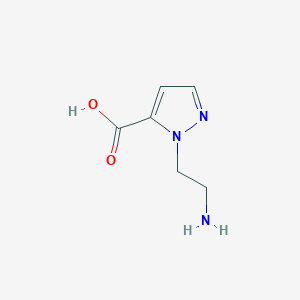
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
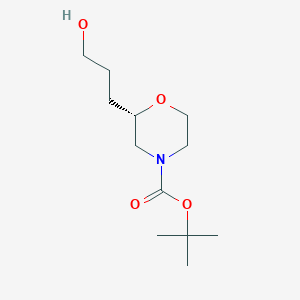
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
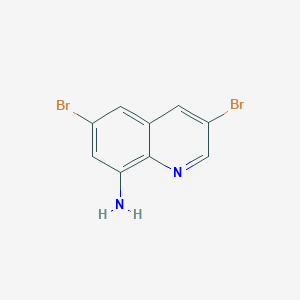
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
